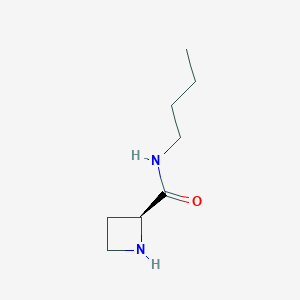
Trimethylsilyl ethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl ethylcarbamate is an organic compound that features a trimethylsilyl group attached to an ethylcarbamate moiety. This compound is notable for its use in various chemical reactions and its role as a protecting group in organic synthesis. The trimethylsilyl group is known for its chemical inertness and large molecular volume, which makes it useful in a number of applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylsilyl ethylcarbamate can be synthesized through the reaction of ethylcarbamate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high purity .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Trimethylsilyl ethylcarbamate undergoes various chemical reactions, including:
Desilylation: The removal of the trimethylsilyl group using fluoride ions or acidic conditions.
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Fluoride Ions: Used for desilylation reactions.
Acids: Can also facilitate the removal of the trimethylsilyl group.
Major Products Formed:
Desilylation: Produces ethylcarbamate and trimethylsilanol.
Substitution Reactions: Depending on the substituent introduced, various derivatives of ethylcarbamate can be formed.
Scientific Research Applications
Trimethylsilyl ethylcarbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines and alcohols in organic synthesis.
Biology: Employed in the derivatization of biological molecules to enhance their stability and reactivity.
Medicine: Utilized in drug design and medicinal chemistry for the synthesis of carbamate-based prodrugs.
Industry: Applied in the production of pesticides, fungicides, and herbicides.
Mechanism of Action
The mechanism of action of trimethylsilyl ethylcarbamate involves the stabilization of reactive intermediates through the bulky trimethylsilyl group. This group provides steric hindrance, which protects sensitive functional groups during chemical reactions. The trimethylsilyl group can be selectively removed under mild conditions, allowing for the controlled release of the active compound .
Comparison with Similar Compounds
Trimethylsilyl Chloride:
Trimethylsilyl Ethanol: Another compound featuring the trimethylsilyl group, used in similar applications.
Uniqueness: Trimethylsilyl ethylcarbamate is unique due to its dual functionality as both a protecting group and a reactive intermediate. Its ability to undergo selective desilylation makes it a valuable tool in organic synthesis and medicinal chemistry .
Properties
CAS No. |
71889-62-8 |
|---|---|
Molecular Formula |
C6H15NO2Si |
Molecular Weight |
161.27 g/mol |
IUPAC Name |
trimethylsilyl N-ethylcarbamate |
InChI |
InChI=1S/C6H15NO2Si/c1-5-7-6(8)9-10(2,3)4/h5H2,1-4H3,(H,7,8) |
InChI Key |
PGAJYUDRKAPMPA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


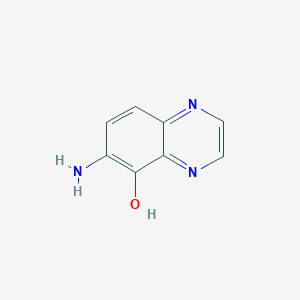
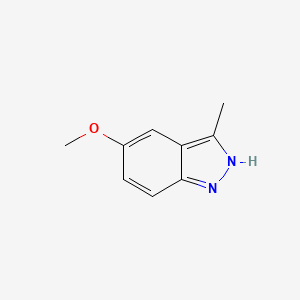
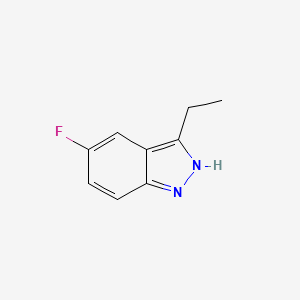
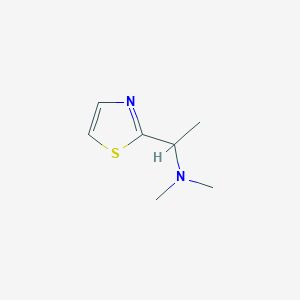
![{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanol](/img/structure/B11919139.png)



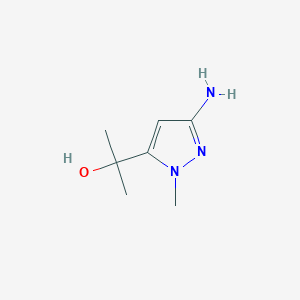
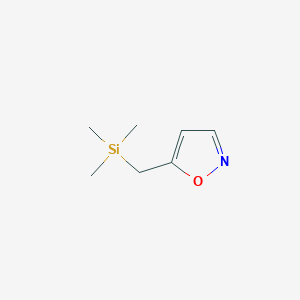
![3-Methyl-1,2,3,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B11919181.png)


